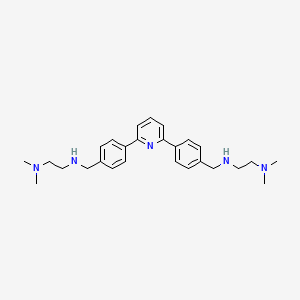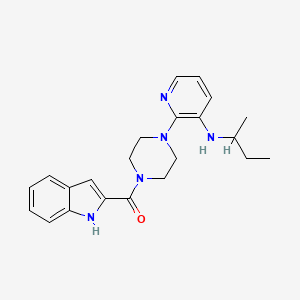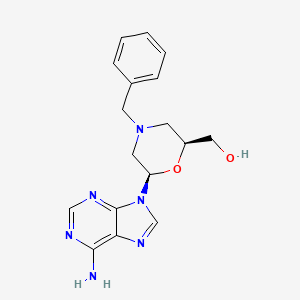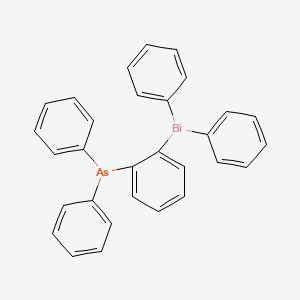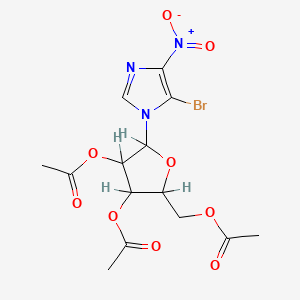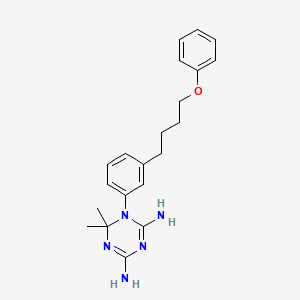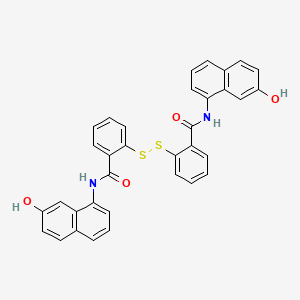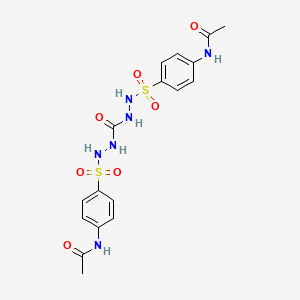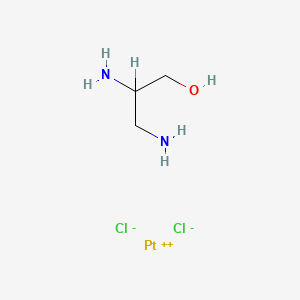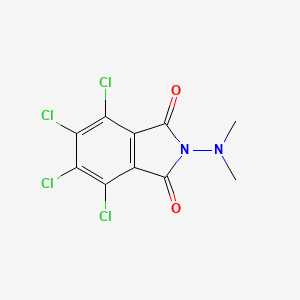![molecular formula C36H48N2O6 B12802534 3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 67455-71-4](/img/structure/B12802534.png)
3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapropylammonium hydroxide: NSC 254533 , is a quaternary ammonium compound. It is primarily used as a structure-directing agent in the synthesis of molecular sieves and zeolites . This compound is available as a 1.0 molar solution in water and is known for its strong basic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammonium hydroxide is synthesized by the reaction of tetrapropylammonium bromide with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous solution . The reaction is typically carried out at room temperature, and the resulting solution is then purified to obtain the desired concentration.
Industrial Production Methods: In industrial settings, tetrapropylammonium hydroxide is produced in large quantities using similar methods. The process involves the careful control of reaction conditions to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrapropylammonium oxide.
Reduction: It can be reduced to form tetrapropylamine.
Substitution: It can undergo substitution reactions with halides to form tetrapropylammonium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halides such as sodium chloride or potassium bromide are commonly used.
Major Products:
Oxidation: Tetrapropylammonium oxide.
Reduction: Tetrapropylamine.
Substitution: Tetrapropylammonium halides.
Scientific Research Applications
Tetrapropylammonium hydroxide has a wide range of applications in scientific research, including:
Mechanism of Action
Tetrapropylammonium hydroxide exerts its effects primarily through its strong basic properties. It acts as a structure-directing agent by promoting the formation of specific molecular structures in the synthesis of zeolites and molecular sieves . It also acts as a phase transfer catalyst by facilitating the transfer of reactants between different phases in organic synthesis .
Comparison with Similar Compounds
- Tetraethylammonium hydroxide
- Tetrabutylammonium hydroxide
- Tetramethylammonium hydroxide
Comparison: Tetrapropylammonium hydroxide is unique in its ability to direct the formation of specific molecular structures due to its larger alkyl groups compared to tetraethylammonium hydroxide and tetramethylammonium hydroxide . It also has different solubility and reactivity properties compared to tetrabutylammonium hydroxide, making it suitable for specific applications in the synthesis of zeolites and molecular sieves .
Properties
CAS No. |
67455-71-4 |
|---|---|
Molecular Formula |
C36H48N2O6 |
Molecular Weight |
604.8 g/mol |
IUPAC Name |
3-[6-(9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C36H48N2O6/c1-41-33-15-23-11-13-37-21-25(31(39)19-29(37)27(23)17-35(33)43-3)9-7-5-6-8-10-26-22-38-14-12-24-16-34(42-2)36(44-4)18-28(24)30(38)20-32(26)40/h15-18,25-26,29-30H,5-14,19-22H2,1-4H3 |
InChI Key |
BQHXKFJBKHOUMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CCCCCCC4CN5CCC6=CC(=C(C=C6C5CC4=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



